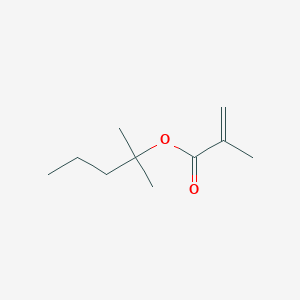

2-Methylpentan-2-yl 2-methylprop-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6-7-10(4,5)12-9(11)8(2)3/h2,6-7H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPLLDNZLGAXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Insights for 2 Methylpentan 2 Yl 2 Methylprop 2 Enoate Monomer

Esterification Strategies for the Formation of 2-Methylpentan-2-yl 2-methylprop-2-enoate

The creation of the ester linkage in this compound can be achieved through several established methods. The most common of these is the direct acid-catalyzed reaction of the corresponding alcohol and carboxylic acid, known as Fischer esterification. However, due to the equilibrium nature of this reaction and the potential for side reactions with tertiary alcohols, alternative pathways are often employed to achieve higher yields or milder reaction conditions.

Fischer esterification is a widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. patsnap.com The reaction is a reversible equilibrium process, which necessitates specific strategies to drive the reaction toward the formation of the desired ester product. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this involves the reaction of 2-methylpentan-2-ol and methacrylic acid.

To achieve a high yield of the ester, the equilibrium of the Fischer esterification must be shifted to the product side. Several process parameters can be optimized to accomplish this, based on Le Châtelier's principle.

Use of Excess Reactant: A common strategy is to use a large excess of one of the reactants, typically the less expensive one. masterorganicchemistry.com In the case of synthesizing this compound, using an excess of either methacrylic acid or 2-methylpentan-2-ol would drive the equilibrium towards the product. Studies on similar systems, such as the reaction of acetic acid and ethanol, have shown that increasing the molar ratio of the alcohol significantly improves the ester yield. masterorganicchemistry.com

Removal of Water: The removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion. googleapis.com This is often accomplished using a Dean-Stark apparatus, where an azeotropic solvent (like toluene) is used to continuously remove water from the reaction mixture as it is formed.

Catalyst Selection: Strong acids are required to catalyze the reaction effectively. Commonly used homogeneous catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). patsnap.com Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Dowex H+), can also be used. nih.gov These solid-acid catalysts offer the advantage of being easily separable from the reaction mixture, simplifying purification and reducing corrosive waste. nih.gov

The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they also promote the dehydration of the tertiary alcohol, 2-methylpentan-2-ol, to form alkenes (2-methyl-1-pentene and 2-methyl-2-pentene), which is a significant side reaction. Therefore, the temperature must be carefully controlled, often within a range of 50-100°C, to balance the rate of esterification against the rate of dehydration. googleapis.com

Table 1: General Parameters for Fischer Esterification Optimization

| Parameter | Strategy | Rationale | Typical Conditions |

|---|---|---|---|

| Reactant Ratio | Use large excess of one reactant | Shifts equilibrium towards products | 1.5 to 10-fold molar excess of alcohol or acid |

| Water Removal | Azeotropic distillation (Dean-Stark) | Removes a product to shift equilibrium | Refluxing with toluene (B28343) or similar solvent |

| Catalyst | Strong acid catalyst | Increases electrophilicity of carboxylic acid | H₂SO₄, p-TsOH, or solid acid resins (e.g., Dowex) |

| Temperature | Moderate heating | Balances reaction rate and side reactions | 50 - 100 °C |

The mechanism of the Fischer esterification of 2-methylpentan-2-ol with methacrylic acid proceeds through a series of reversible steps. masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. patsnap.comyoutube.com

Nucleophilic Attack by the Alcohol: The hydroxyl oxygen of 2-methylpentan-2-ol acts as a nucleophile, attacking the activated carbonyl carbon. This addition forms a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the former carboxylic acid. This intramolecular proton transfer is rapid and reversible, resulting in the formation of a different tetrahedral intermediate with a potential water leaving group.

Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups facilitates the elimination of a water molecule, which is a good leaving group. This step regenerates the carbonyl double bond and forms a protonated ester.

Deprotonation: In the final step, a base (such as water, the alcohol, or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product, this compound, and regenerating the acid catalyst. masterorganicchemistry.com

This entire sequence is often abbreviated as a protonation-addition-elimination-deprotonation mechanism. Each step is in equilibrium, underscoring the importance of the optimization strategies discussed previously.

Given the limitations of Fischer esterification, particularly the reversibility and the potential for acid-catalyzed dehydration of the tertiary alcohol, alternative synthetic pathways are often considered.

A more reactive derivative of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride, can be used to achieve a more rapid and irreversible reaction. vandemark.com The reaction of an alcohol with an acid chloride is a common method for ester synthesis.

In this process, 2-methylpentan-2-ol would react with methacryloyl chloride. The high reactivity of the acid chloride means the reaction often proceeds at lower temperatures and does not require an acid catalyst. Typically, a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. researchgate.net

Table 2: Comparison of Esterification Reagents

| Reagent | Reaction Conditions | Byproduct | Catalyst | Reversibility |

|---|---|---|---|---|

| Methacrylic Acid | Heat, excess reactant/water removal | Water | Strong Acid (e.g., H₂SO₄) | Reversible |

| Methacryloyl Chloride | Often room temperature, base | HCl | None (Base added as scavenger) | Irreversible |

| Methacrylic Anhydride | Mild heat may be needed, base | Methacrylic Acid | None (Base added as scavenger) | Irreversible |

Transesterification is another important route for synthesizing esters. In this process, an existing ester reacts with an alcohol in the presence of a catalyst to exchange the alcohol component. To synthesize this compound, one could react methyl methacrylate (B99206) with 2-methylpentan-2-ol.

This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For higher boiling alcohols like 2-methylpentan-2-ol, the equilibrium is driven forward by distilling off the lower-boiling alcohol byproduct, in this case, methanol (B129727). google.com Patents describe the use of lithium-based catalysts, such as lithium hydroxide (B78521) or lithium carbonate, for the transesterification of methyl methacrylate with heavier alcohols. google.comgoogle.com The process is typically carried out at elevated temperatures (e.g., 80-120°C) and may involve the use of an azeotrope-forming solvent to facilitate methanol removal. google.comgoogle.com This method is particularly useful in industrial settings and can be adapted for both primary, secondary, and tertiary alcohols. google.com

Alternative Esterification Routes

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied to various aspects of the production process, from the choice of catalyst to the energy required to drive the reaction.

The esterification of tertiary alcohols like 2-methyl-2-pentanol (B124083) is often challenging due to the steric hindrance around the hydroxyl group and the propensity for dehydration to form alkenes under acidic conditions. google.com Traditional homogeneous acid catalysts, such as sulfuric acid, can be effective but lead to issues with corrosion, catalyst separation, and waste generation. nih.gov Therefore, the design of sustainable, reusable solid acid catalysts is a key focus in green chemistry.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which can improve selectivity and reduce the formation of byproducts. researchgate.net For the synthesis of tertiary esters, solid catalysts comprising metal halides on a porous support have shown high conversion and selectivity. google.com

For instance, a study on the selective esterification of tertiary alcohols using a reusable solid catalyst demonstrated high yields with various metal halides supported on Montmorillonite K-10 clay. The data below illustrates the effectiveness of different catalysts in the esterification of a tertiary alcohol with an acid anhydride, a reaction analogous to the synthesis of this compound.

| Catalyst | Reaction Time (h) | Conversion of Alcohol (%) | Selectivity for Ester (%) |

|---|---|---|---|

| InCl₃/Mont K-10 | 1.0 | 100 | >95 |

| GaCl₃/Mont K-10 | 2.0 | 98 | >95 |

| ZnCl₂/Mont K-10 | 3.0 | 95 | >90 |

| FeCl₃/Mont K-10 | 4.0 | 92 | >90 |

Data adapted from a study on the selective esterification of tertiary alcohols. google.com

The reusability of these solid catalysts is a critical aspect of their sustainability. After the reaction, the catalyst can be recovered by simple filtration and reused in subsequent batches with minimal loss of activity, thereby reducing waste and production costs. nih.gov

The choice of solvent is another critical factor in the green synthesis of this compound. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health hazards. jetir.org Solvent engineering focuses on replacing these conventional solvents with greener alternatives that are safer, have a lower environmental impact, and are ideally recyclable. researchgate.net

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for esterification reactions. rsc.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. rsc.org For the synthesis of methacrylate esters, basic ionic liquids have been shown to act as both the ligand and catalyst, promoting controlled polymerization. rsc.org

Another approach is the use of solvent-free reaction conditions, which aligns with the principle of waste prevention. In some esterification processes, one of the reactants, such as the alcohol, can be used in excess to act as the solvent, eliminating the need for an additional substance.

The table below provides a qualitative comparison of different solvent types based on green chemistry principles.

| Solvent Type | Key Green Attributes | Potential Drawbacks |

|---|---|---|

| Conventional Organic Solvents (e.g., Toluene, Hexane) | - Well-understood properties | - Volatility, Flammability, Toxicity, Environmental Pollution |

| Ionic Liquids | - Low volatility, High thermal stability, Recyclable, Tunable properties | - Potential toxicity, Cost, Viscosity |

| Supercritical Fluids (e.g., scCO₂) | - Non-toxic, Non-flammable, Easily separated from products | - Requires high pressure, Specialized equipment |

| Bio-derived Solvents (e.g., Cyrene, 2-Methyl-THF) | - Renewable feedstock, Often biodegradable, Lower toxicity | - Performance can vary, May be more expensive |

| Solvent-free | - Eliminates solvent waste, High atom economy | - May not be suitable for all reactions, Potential for high viscosity |

For the synthesis of this compound, a non-polar solvent may be preferred to facilitate the separation of the product from the polar byproducts. The selection of an appropriate green solvent would require experimental screening to optimize reaction yield and selectivity while minimizing environmental impact.

Energy efficiency is a cornerstone of green chemistry, aiming to minimize the energy requirements of chemical processes and conduct reactions at ambient temperature and pressure whenever possible. reagent.co.uk The production of specialty monomers can be energy-intensive, and reducing energy consumption not only lowers production costs but also decreases the associated environmental footprint, such as greenhouse gas emissions. abb.com

One significant area for energy savings is the transition from batch to continuous manufacturing processes. Continuous processes often offer better energy efficiency due to steady-state operation, which avoids the energy-intensive heating and cooling cycles characteristic of batch reactors. cerionnano.com A comparative analysis of batch versus continuous processes for a chemical product showed a potential 80% reduction in power consumption. dec-group.net

The table below illustrates a generalized comparison of energy consumption between batch and continuous production processes.

| Parameter | Batch Process | Continuous Process | Potential Energy Saving |

|---|---|---|---|

| Heating/Cooling Cycles | Multiple cycles per batch | Steady-state operation | High |

| Heat Recovery | Often limited | High potential for integration | High |

| Power Consumption for Agitation | Variable, can be high during reaction | Consistent and often lower per unit of product | Moderate |

| Energy for Downstream Processing | Often higher due to larger solvent volumes | Can be lower with integrated separation | Moderate |

This is a generalized comparison and actual savings depend on the specific process. cerionnano.comdec-group.net

Polymerization Mechanisms and Kinetic Studies of 2 Methylpentan 2 Yl 2 Methylprop 2 Enoate

Homopolymerization of 2-Methylpentan-2-yl 2-methylprop-2-enoate

The homopolymerization of this compound involves the linking of identical monomer units to form a long polymer chain. The nature of this process is largely dictated by the bulky tertiary alkyl ester group, which influences radical stability, steric hindrance, and the physical properties of the polymerizing medium. These factors have profound effects on the reaction kinetics and the structural attributes of the resulting polymer. While specific kinetic data for this compound is not extensively documented in the provided search results, the behavior of analogous bulky methacrylates, particularly methyl methacrylate (B99206) (MMA), provides a well-established framework for understanding its polymerization characteristics. researchgate.netwikipedia.orgchempedia.info

Free radical polymerization is a chain reaction process and a widely utilized method for producing polymers from vinyl monomers. fujifilm.com The mechanism is classically defined by three main stages: initiation, propagation, and termination. fujifilm.comacs.org Additional reactions, such as chain transfer, can also occur and influence the final polymer properties. acs.orgrsc.org The bulky ester group of this compound is expected to play a significant role in the kinetics, particularly by affecting the rates of propagation and termination due to steric effects, similar to what is observed with other tertiary alkyl methacrylates. daneshyari.com

Initiator efficiency, denoted by the factor f, represents the fraction of radicals generated that successfully initiate polymerization. rsc.org Not all radicals produced from initiator decomposition start a polymer chain; some may be lost to side reactions or recombination. The efficiency is influenced by the "cage effect," where newly formed radicals are trapped within a "cage" of solvent or monomer molecules, increasing the probability of their recombination before they can diffuse apart and react with a monomer. The structure of the radicals and their reactivity are critical to understanding the polymerization process. researchgate.net The mechanisms of initiator decomposition can be complex, involving either one-bond or two-bond scission, which affects the type of radicals generated. researchgate.net While specific efficiency values for this compound are not available, studies on similar monomers like methyl methacrylate (MMA) with initiators such as 2,2′-azobisisobutyronitrile (AIBN) provide insight into these dynamics. afinitica.com

| Initiator Type | Example | Activation Method | Typical Decomposition Temperature | Key Characteristics |

|---|---|---|---|---|

| Azo Compound | 2,2′-Azobisisobutyronitrile (AIBN) | Thermal | 60-80°C | Decomposes to produce two carbon-centered radicals and nitrogen gas. afinitica.com |

| Peroxide | Benzoyl Peroxide (BPO) | Thermal | 70-90°C | Can undergo one-bond or two-bond scission, generating oxygen-centered radicals. researchgate.net |

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV Radiation | Ambient | Absorbs light to generate radicals, allowing for polymerization at low temperatures. tue.nl |

For methacrylates, the values of kp and kt are influenced by temperature, pressure, monomer conversion, and the specific monomer structure. cmu.edu Pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC) is a standard method for determining kp values accurately. cmu.edu For methacrylates like MMA, the first few propagation steps can be significantly faster than the long-chain limit. rsc.org The bulky substituent in this compound would likely lead to a lower kp compared to less hindered methacrylates due to increased steric hindrance. Termination reactions, especially in viscous media, become diffusion-controlled, meaning the rate is limited by how quickly the large polymer radicals can move to encounter each other. imaging.orgresearchgate.net

| Monomer | Temperature (°C) | kp (L mol-1 s-1) | kt (L mol-1 s-1) | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 60 | ~600 | ~1 x 107 | cmu.edu |

| Butyl Methacrylate | 50 | ~790 | ~1.5 x 107 | General literature values |

| Lauryl Methacrylate (LMA) | 60 | ~1030 | ~0.8 x 107 | General literature values |

Note: The kinetic coefficients are highly dependent on experimental conditions. The values presented are illustrative for comparison.

A characteristic feature of the bulk free-radical polymerization of many monomers, including methacrylates, is the autoacceleration or Trommsdorff–Norrish effect. wikipedia.orgrsc.org This phenomenon is marked by a rapid and often uncontrolled increase in the polymerization rate and the molecular weight of the polymer at intermediate conversion levels (typically starting around 20% conversion for MMA). wikipedia.orgchempedia.info

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and high polydispersity, controlled/living radical polymerization (CRP) techniques have been developed. mdpi.comresearchgate.net These methods suppress irreversible termination reactions by establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. mdpi.com This allows polymer chains to grow simultaneously and linearly with monomer conversion, enabling the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. cmu.edusigmaaldrich.com Major CRP techniques include Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method for a wide range of monomers, including methacrylates. warwick.ac.ukcmu.educmu.edu The fundamental mechanism involves a reversible redox process catalyzed by a transition metal complex, typically based on copper complexed with amine-based ligands. cmu.eduwarwick.ac.uk An alkyl halide initiator (R-X) is activated by the metal complex in its lower oxidation state (e.g., Cu(I)Br) to generate a radical (R•) and the metal complex in its higher oxidation state (e.g., Cu(II)Br2). warwick.ac.uk This radical then propagates by adding to monomer units. The key to control is the reverse reaction, where the higher oxidation state metal complex deactivates the propagating radical, reforming the dormant alkyl halide species and the lower oxidation state catalyst. warwick.ac.uk

The polymerization of methacrylates via ATRP is well-established. cmu.educmu.eduepa.gov For bulky methacrylates, the choice of catalyst system (ligand), initiator, solvent, and temperature is crucial for achieving good control. Multidentate amine ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) have proven effective in the ATRP of various methacrylates, often leading to faster polymerization rates than bipyridine-based ligands. daneshyari.comcmu.edu The use of a solvent can be necessary to maintain a homogeneous system and to control the polymerization rate, which is particularly relevant for bulky monomers that might otherwise exhibit solubility issues or very slow termination rates. daneshyari.comcmu.edu

| Component | Example | Function |

|---|---|---|

| Monomer | Methyl Methacrylate (MMA), Lauryl Methacrylate (LMA) | Building block of the polymer. daneshyari.comcmu.edu |

| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | Provides the dormant alkyl halide species that starts the polymer chain. daneshyari.comresearchgate.net |

| Catalyst | Copper(I) Bromide (CuBr) | The transition metal source for the redox cycle. cmu.edu |

| Ligand | N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and tunes its redox potential and reactivity. daneshyari.comcmu.edu |

| Solvent | Anisole, Toluene (B28343) | Used to create a homogeneous system and control reaction kinetics. daneshyari.comcmu.edu |

| Temperature | Ambient to 90°C | Influences the rates of activation, deactivation, and propagation. daneshyari.comcmu.edu |

Controlled/Living Radical Polymerization (CRP) of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Control

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the addition of a thiocarbonylthio compound, known as a RAFT agent, to a conventional free-radical polymerization system. The process involves a rapid equilibrium between active, propagating polymer chains and dormant chains, which are capped with the RAFT agent.

For a monomer like this compound, the selection of the RAFT agent is critical. Methacrylates, particularly those with bulky ester groups, require specific RAFT agents for effective control. The effectiveness of the RAFT agent is determined by the 'Z' and 'R' groups on the thiocarbonylthio compound (Z-C(=S)S-R). sigmaaldrich.com The 'Z' group influences the stability of the intermediate radical and the rates of addition and fragmentation, while the 'R' group must be a good homolytic leaving group that can efficiently reinitiate polymerization. sigmaaldrich.com For methacrylates, trithiocarbonates and dithiobenzoates with a tertiary cyanoalkyl 'R' group, such as 2-cyanoprop-2-yl, are often effective. sigmaaldrich.comnih.gov

A kinetic and modeling study on a structurally similar monomer, tert-butyldimethylsilyl methacrylate (TBDMSMA), using cyanoisopropyl dithiobenzoate (CPDB) as the RAFT agent, demonstrated that well-defined polymers could be obtained. nih.govnih.gov The study successfully determined key rate coefficients for the RAFT process, providing a framework for how the polymerization of this compound could be modeled. nih.govnih.gov It is anticipated that the RAFT polymerization of this compound would yield polymers with controlled molecular weights and low polydispersity, provided the appropriate RAFT agent and reaction conditions are selected.

Table 1: Hypothetical Kinetic Parameters for RAFT Polymerization of this compound

This table illustrates the type of parameters that would be determined in an experimental study. The values are hypothetical and based on data for similar systems like TBDMSMA. nih.gov

| Parameter | Symbol | Hypothetical Value | Description |

| Addition Rate Coefficient | kadd | ~ 1 x 104 L·mol-1·s-1 | Rate of addition of a propagating radical to the RAFT agent. |

| Fragmentation Rate Coefficient | kfrag | ~ 1 x 10-2 s-1 | Rate of fragmentation of the intermediate RAFT radical. |

| Chain Transfer Constant | Ctr | > 5 | Ratio of the transfer rate to the propagation rate (ktr/kp), indicating the efficiency of the RAFT agent. |

Other CRP Techniques (e.g., Nitroxide-Mediated Polymerization)

Nitroxide-Mediated Polymerization (NMP) is another major technique in controlled radical polymerization. It utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end, establishing an equilibrium between active and dormant species. wikipedia.org This "persistent radical effect" keeps the concentration of active radicals low, minimizing irreversible termination reactions. wikipedia.org

However, the NMP of methacrylic esters has historically been a significant challenge. nih.gov The primary issues include a high activation-deactivation equilibrium constant and the propensity for side reactions, such as disproportionation of the alkoxyamine at the chain end, especially at the elevated temperatures often required for NMP. rsc.orgresearchgate.net These challenges are particularly pronounced for sterically hindered methacrylates.

Early NMP systems using nitroxides like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) were largely unsuccessful for methacrylates. acs.org The development of acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), and other specialized nitroxide structures has led to improved control over methacrylate polymerization. nih.govacs.org Still, achieving well-controlled homopolymerization of monomers like methyl methacrylate (MMA) often requires specific conditions or the use of a small amount of a controlling comonomer, like styrene (B11656) or acrylonitrile, to moderate the polymerization kinetics. researchgate.neticp.ac.ru

For this compound, successful NMP would likely require these advanced nitroxide systems and carefully optimized conditions, potentially at lower temperatures to mitigate side reactions. rsc.org It is plausible that direct homopolymerization would be difficult to control, and a strategy involving copolymerization with a controlling monomer might be necessary to achieve living characteristics. researchgate.net

Anionic and Coordination Polymerization Approaches

Anionic polymerization can produce polymers with highly uniform molecular weights and controlled architectures, making it a powerful technique. The polymerization of methacrylates via anionic methods is well-established but sensitive to reaction conditions. Side reactions, such as the nucleophilic attack of the initiator or the propagating chain end on the carbonyl group of the monomer, can terminate the polymerization. cmu.edu These side reactions are often mitigated by using bulky initiators and low temperatures.

For sterically hindered monomers like this compound, the bulky tert-hexyl group would likely suppress side reactions at the carbonyl center, favoring the desired chain growth. Studies on the anionic polymerization of tert-butyl methacrylate (t-BuMA), a close structural analog, have shown that living polymerization can be achieved in polar solvents like tetrahydrofuran (B95107) (THF) or in nonpolar solvents with the addition of ligands like alkali metal alkoxides. cmu.eduacs.org The polymerization of n-hexyl methacrylate (n-HMA) has also been successfully controlled using anionic methods. rsc.org It is therefore highly probable that this compound could be effectively polymerized using anionic techniques to produce well-defined homopolymers and block copolymers.

Coordination polymerization, often employing metallocene or other transition metal catalysts, offers another route for controlled polymerization. These methods can provide exceptional control over the stereochemistry (tacticity) of the resulting polymer. For instance, zirconocene-based catalyst systems have been investigated for the polymerization of methyl methacrylate. acs.org While specific studies on this compound are not prominent, the principles of coordination polymerization could potentially be applied to control its polymerization and yield polymers with specific stereochemical structures.

Copolymerization Behavior of this compound

Copolymerization is a versatile method to create polymers with properties that are intermediate to, or synergistic of, the constituent homopolymers. Understanding the copolymerization behavior of this compound is key to its potential application in advanced materials.

Determination of Monomer Reactivity Ratios

The behavior of two monomers in a copolymerization reaction is described by their monomer reactivity ratios, r1 and r2. youtube.com The reactivity ratio r1 (k11/k12) represents the preference of a propagating chain ending in monomer 1 to add another monomer 1 versus adding monomer 2. Conversely, r2 (k22/k21) describes the preference of a chain ending in monomer 2. researchgate.net These ratios are crucial as they determine the composition and sequence distribution of the final copolymer. researchgate.net

Reactivity ratios are typically determined by conducting a series of copolymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversion. nih.govscielo.br While specific experimental values for this compound (M1) are not available, we can anticipate its behavior when copolymerized with a common monomer like methyl methacrylate (M2). Given the steric hindrance of the tert-hexyl group, it is likely that the self-propagation rate constant (k11) would be relatively low.

Table 2: Interpreting Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with a Comonomer (M2)

| Scenario | r1 Value | r2 Value | r1 * r2 | Resulting Copolymer Structure |

| Ideal | ~1 | ~1 | ~1 | Random copolymer, composition follows feed ratio. |

| Alternating | <1 | <1 | ~0 | Tendency to form alternating M1-M2 sequences. |

| Blocky | >1 | >1 | >1 | Tendency to form blocks of M1 and M2. |

| Statistical | <1 | >1 | <1 | Copolymer enriched in M2, statistical distribution. |

Kinetic Modeling of Copolymerization with Diverse Comonomers

Kinetic modeling is a powerful tool for predicting the evolution of copolymer composition, molecular weight, and conversion over time. mdpi.com Software packages like PREDICI® are often used to simulate polymerization processes by incorporating rate coefficients for initiation, propagation, termination, and chain transfer reactions. rsc.orgmdpi.com

Modeling the copolymerization of this compound would require knowledge of its individual propagation rate coefficient (kp) as well as the cross-propagation coefficients with comonomers. For example, in a terpolymer system involving n-butyl acrylate (B77674) (BA), methyl methacrylate (MMA), and 2-ethylhexyl acrylate (EHA), kinetic models have successfully predicted complex behaviors by accounting for diffusion-controlled effects and side reactions like backbiting. rsc.orgmdpi.com A similar approach could be applied to systems containing this compound, where its bulky nature would significantly influence the propagation and termination kinetics. Quantum chemistry methods can also be employed to estimate these kinetic parameters from first principles, providing an alternative to experimental determination. researchgate.net

Tailoring Copolymer Composition and Sequence Distribution

The ability to control copolymer composition and sequence distribution is essential for designing functional materials. By understanding the reactivity ratios, one can manipulate the monomer feed strategy to achieve a desired polymer structure. For instance, if a monomer is consumed much faster than its comonomer, a semi-batch process with continuous feeding of the more reactive monomer can be used to maintain a constant composition throughout the polymerization.

Controlled/living polymerization techniques like RAFT are particularly adept at creating complex architectures such as block copolymers. researchgate.net By synthesizing a homopolymer of this compound and then using it as a macro-chain transfer agent for the polymerization of a second monomer, a well-defined diblock copolymer can be produced. Studies on butyl methacrylate copolymers have shown that techniques like Atom Transfer Radical Polymerization (ATRP) can be used to create well-defined copolymers with specific compositions and molecular weights, which are then used for applications like the solubilization of membrane proteins. researchgate.netnih.gov This highlights how precise control over copolymerization can lead to highly specialized materials. The same principles would apply to this compound, allowing for its incorporation into tailored copolymers with predictable structures and properties.

Thermodynamic and Kinetic Influences on the Polymerization Process of this compound

Role of Temperature, Pressure, and Solvent Systems

The physical conditions under which polymerization is conducted have a profound impact on the reaction kinetics and the characteristics of the final polymer.

Temperature is a critical parameter in the free-radical polymerization of methacrylates. An increase in temperature generally leads to a higher rate of polymerization. This is primarily due to the increased rate of decomposition of the initiator, which generates more free radicals to initiate polymerization chains. mdpi.com However, higher temperatures can also lead to a decrease in the polymer's molecular weight, as chain transfer reactions and termination rates also increase. mdpi.com For instance, studies on methyl methacrylate (MMA) show that it polymerizes rapidly at temperatures above 100°C. acs.org At very high temperatures, a depropagation or "unzipping" reaction becomes more significant, which is a thermodynamic limitation discussed further in section 3.3.4. acs.orgresearchgate.net The optimal temperature range for producing high molecular weight polymethacrylates via coordination polymerization is often found to be between 30°C and 80°C. mdpi.com

Pressure can also influence polymerization kinetics. For the free-radical polymerization of MMA, it has been observed that the reaction rate and conversion increase with pressure up to a certain point (e.g., a maximum rate at 1000 kg/cm ² for butyl acrylate), after which the rate may decrease. researchgate.net This initial increase is consistent with the volume contraction that occurs during polymerization, which is favored at higher pressures. The subsequent decrease at very high pressures may be attributed to the hindered diffusion of monomer to the growing polymer chains. researchgate.net Pressure also affects the molecular weight of the resulting polymer, with studies showing a similar trend of initial increase followed by a decrease due to enhanced chain transfer to the monomer at higher pressures. researchgate.net

Solvent Systems can significantly alter the course of polymerization. The presence of a solvent can affect the reaction rate and the polymer's molecular weight by influencing the diffusion-controlled termination step. tandfonline.comtandfonline.com The choice of solvent can lead to different outcomes based on its interaction with the monomer and the growing polymer radical. For example, in the polymerization of MMA, solvents like toluene, which have a solubility parameter close to that of the monomer, show polymerization rates similar to bulk polymerization. tandfonline.comtandfonline.com In contrast, solvents can also form complexes with the propagating radicals, which can either accelerate or retard the polymerization rate. researchgate.net For functional methacrylates containing groups capable of hydrogen bonding, the solvent effect is even more pronounced. Polar solvents can form hydrogen bonds with the monomer, altering the electron density of the double bond and thus its reactivity. mdpi.com

The following table, based on data for methyl methacrylate (MMA), illustrates how different solvents can affect polymerization kinetics.

| Solvent | Effect on Polymerization Rate (Compared to Bulk) | Reference |

| Toluene | Rate is similar to bulk polymerization. | tandfonline.comtandfonline.com |

| n-Butyl acetate | Composite rate constants are lower than in bulk polymerization. | tandfonline.comtandfonline.com |

| Cyclohexanone | Composite rate constants are higher than in bulk polymerization and are concentration-dependent. | tandfonline.comtandfonline.com |

| Dimethylformamide | Composite rate constants are higher than in bulk polymerization and are concentration-dependent. | tandfonline.comtandfonline.com |

| Aromatic Solvents (general) | The propagation rate constant (kp) varies with the solvent, suggesting complex formation. | researchgate.net |

Impact of Initiator, Catalyst, and Chain Transfer Agent Concentration

The concentrations of various chemical species that initiate, control, and terminate the polymer chains are crucial levers for controlling the polymerization process and the final polymer properties.

Catalyst Concentration: In the context of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the "catalyst" (typically a transition metal complex) plays a pivotal role. The concentration of the catalyst, in conjunction with the initiator and deactivator, determines the position of the dynamic equilibrium between active (propagating) and dormant polymer chains. This, in turn, governs the polymerization rate and the degree of control over the polymer's molecular weight and architecture. acs.org The ratio of catalyst to initiator is a key parameter for tuning the polymerization process.

Chain Transfer Agent (CTA) Concentration: Chain transfer agents are intentionally added to a polymerization system to control the molecular weight of the polymer. These agents work by terminating a growing polymer chain and initiating a new one. The result is that more, but shorter, polymer chains are formed. Increasing the concentration of the chain transfer agent leads to a decrease in the average molecular weight of the resulting polymer. researchgate.netrsc.org CTAs can also be used to mitigate the auto-acceleration (Trommsdorff) effect by keeping the average chain length shorter, which reduces the dramatic increase in viscosity. rsc.org A variety of compounds can act as CTAs, with thiols like dodecyl mercaptan being common examples. rsc.org

The following table summarizes the general effects of these components on polymerization.

| Component | Effect of Increasing Concentration on Polymerization Rate | Effect of Increasing Concentration on Molecular Weight |

| Initiator | Increases | Decreases |

| Catalyst (in ATRP) | Increases (generally) | Can be controlled independently of rate |

| Chain Transfer Agent | Minor changes | Decreases |

Interplay of Chemical and Diffusion-Controlled Phenomena

In the polymerization of methacrylates, particularly in bulk or concentrated solutions, the reaction kinetics cannot be described by chemical reactivity alone. As polymerization proceeds and the concentration of the polymer increases, the viscosity of the reaction medium can rise by several orders of magnitude. researchgate.net This increased viscosity imposes diffusional limitations on the movement of large polymer chains.

This phenomenon leads to a well-known auto-acceleration known as the Trommsdorff-Norrish effect , or gel effect. wikipedia.orgresearchgate.netacs.orgchempedia.info The basis for this effect is the significant decrease in the termination rate constant (kt). rsc.org The termination step, which involves the combination of two large, slow-moving macroradicals, becomes severely hindered by the high viscosity; it becomes diffusion-controlled. rsc.orgrsc.orgscilit.com In contrast, the smaller monomer molecules can still diffuse relatively easily to the active chain ends, meaning the propagation rate (kp) is much less affected initially. wikipedia.org

It is important to note that the termination reaction is considered to be diffusion-controlled even from the very beginning of the polymerization process, even at zero conversion. rsc.orgrsc.orgscilit.com However, the dramatic auto-acceleration characteristic of the gel effect only becomes apparent at a certain critical conversion, when the viscosity increases substantially. rsc.org In systems that form cross-linked polymers, such as those involving multifunctional methacrylates, a related phenomenon called reaction diffusion can become the dominant termination mechanism at conversions as low as 5%. acs.org

Thermodynamics of Polymerization

The feasibility and equilibrium position of a polymerization reaction are governed by fundamental thermodynamic principles, specifically the change in Gibbs free energy (ΔG). The relationship is described by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy change, T is the absolute temperature, and ΔS is the entropy change. ustc.edu.cn For a polymerization to be spontaneous, ΔG must be negative. rsc.org

For the addition polymerization of most vinyl monomers, including methacrylates, the conversion of a monomer's π-bond into two new σ-bonds in the polymer backbone is an exothermic process, meaning the enthalpy of polymerization (ΔH) is negative. rsc.orgwikipedia.org The entropy of polymerization (ΔS) is also negative, as the transformation of many small, disordered monomer molecules into a much smaller number of long, more ordered polymer chains results in a loss of translational entropy. ustc.edu.cnwikipedia.org

Given that both ΔH and ΔS are negative, the temperature (T) plays a crucial role in determining the sign of ΔG. At low temperatures, the favorable -ΔH term dominates, making ΔG negative and favoring polymerization. As the temperature increases, the unfavorable -TΔS term becomes more significant. Eventually, a temperature is reached where ΔG equals zero. This is known as the ceiling temperature (Tc) . ustc.edu.cnwikipedia.org

Above the ceiling temperature, ΔG is positive, and the formation of high molecular weight polymer is thermodynamically unfavorable. Instead, the reverse reaction, depolymerization, is favored. wikipedia.org At Tc, the rate of polymerization and the rate of depolymerization are equal, and the system is in equilibrium. wikipedia.org The ceiling temperature is dependent on the monomer concentration and can be calculated using the following equation:

Tc = ΔH° / (ΔS° + Rln[M]c)

where ΔH° and ΔS° are the standard enthalpy and entropy of polymerization, R is the gas constant, and [M]c is the equilibrium monomer concentration. ustc.edu.cn

For methyl methacrylate (MMA), a representative methacrylate, the heat of polymerization is approximately -56 kJ/mol, and its ceiling temperature is around 220°C under typical conditions. researchgate.net The structure of the monomer, particularly steric hindrance, significantly influences its ceiling temperature. rsc.orgwikipedia.org Monomers with bulky substituents, such as the 2-methylpentan-2-yl group in the titular compound, often exhibit lower ceiling temperatures due to increased steric strain in the polymer backbone. rsc.org

The table below provides thermodynamic data for the polymerization of methyl methacrylate as a reference.

| Thermodynamic Parameter | Typical Value for Methyl Methacrylate (MMA) | Reference |

| Enthalpy of Polymerization (ΔH) | -56 to -58 kJ/mol | researchgate.net |

| Ceiling Temperature (Tc) | ~164 - 220 °C | acs.orgresearchgate.netustc.edu.cn |

Comprehensive Characterization of 2 Methylpentan 2 Yl 2 Methylprop 2 Enoate Monomer and Its Polymeric Derivatives

Thermal Analysis for Polymerization Process Monitoring and Material Transitions

Differential Scanning Calorimetry (DSC) for Kinetic Studies and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. vub.be It is widely applied in polymer science to study both polymerization kinetics and the thermal transitions of the resulting material. vub.beresearchgate.net

Thermal Transitions: DSC is highly sensitive to the thermal transitions that define a polymer's physical state. For an amorphous polymer like poly(2-Methylpentan-2-yl 2-methylprop-2-enoate), the most important transition is the glass transition (Tg). libretexts.org The glass transition is observed as a step-like change in the heat capacity in the DSC thermogram. libretexts.org Below the Tg, the polymer is in a rigid, glassy state, while above it, the material becomes rubbery and soft. libretexts.org Determining the Tg is crucial as it defines the upper service temperature for the material in many applications. Modulated Temperature DSC (MT-DSC) is an advanced variation that can separate the total heat flow into reversing (heat capacity-related) and non-reversing (kinetic) components, allowing for a more precise determination of the Tg, especially when it overlaps with other events like residual curing or relaxation. vub.be

Below is an illustrative data table showing the kind of information that would be obtained from DSC analysis of the polymerization and characterization of poly(this compound).

| Analysis Type | Parameter Measured | Typical Value/Observation | Significance |

|---|---|---|---|

| Isothermal Polymerization | Enthalpy of Polymerization (ΔHp) | -X kJ/mol | Measures total heat released; related to conversion. |

| Isothermal Polymerization | Reaction Order | e.g., ~1.5 (monomer), ~0.5 (initiator) | Describes the dependency of the rate on reactant concentrations. researchgate.net |

| Kinetic Study (Multi-temperature) | Activation Energy (Ea) | e.g., 80-90 kJ/mol | Indicates the energy barrier for the polymerization reaction. researchgate.net |

| Dynamic Scan (Post-Polymerization) | Glass Transition Temperature (Tg) | Observed as a step change in heat flow | Defines the transition from a glassy to a rubbery state. libretexts.org |

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is primarily used to evaluate the thermal stability of polymers and to investigate their decomposition mechanisms. researchgate.netsetaramsolutions.com

Thermal Stability: The thermal stability of a polymer refers to its ability to resist mass loss at high temperatures. setaramsolutions.com For poly(this compound), a TGA experiment would involve heating a small sample at a constant rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere. mdpi.commdpi.com The resulting TGA curve plots the percentage of remaining mass against temperature. Key metrics for stability include the onset temperature of decomposition (Tonset), where significant mass loss begins, and the temperature of maximum decomposition rate (Tmax), which is determined from the peak of the derivative thermogravimetric (DTG) curve. setaramsolutions.comulb.ac.be A higher decomposition temperature indicates greater thermal stability. mdpi.com

Degradation Pathways: The shape of the TGA and DTG curves provides insight into the degradation pathway. researchgate.net A single-step degradation suggests a simple decomposition mechanism, whereas multi-step mass loss indicates a more complex process with intermediates. mdpi.com For a polymethacrylate, degradation often involves several stages, which could include side-chain scission followed by main-chain degradation. By analyzing the mass loss at each stage, the chemical processes occurring can be inferred. ulb.ac.be Performing the analysis in an oxidative atmosphere (air or oxygen) versus an inert one (nitrogen) can also reveal the material's susceptibility to oxidation at high temperatures. researchgate.net

The following table illustrates the data that would be generated from a TGA study of poly(this compound).

| Parameter | Atmosphere | Typical Observation | Interpretation |

|---|---|---|---|

| Tonset (Onset Temperature of Decomposition) | Nitrogen | e.g., ~250-300 °C | The temperature at which the material begins to thermally decompose. |

| Tmax (Temperature of Max. Decomposition Rate) | Nitrogen | e.g., ~350-400 °C | The temperature at which the degradation reaction is fastest. |

| Number of Degradation Steps | Nitrogen | e.g., 2 steps | Suggests a multi-stage degradation mechanism (e.g., side-chain loss then backbone scission). mdpi.com |

| Char Yield at 600 °C | Nitrogen | e.g., <5% | The amount of non-volatile carbonaceous residue left after degradation. |

| Tonset (Oxidative) | Air | Generally lower than in N2 | Indicates susceptibility to oxidative degradation. researchgate.net |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Characterization

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of polymers. eag.comanton-paar.com It works by applying a small, oscillating (sinusoidal) stress to a sample and measuring the resulting strain. libretexts.org Because polymers exhibit both elastic (solid-like) and viscous (liquid-like) behavior, the strain response will be out of phase with the applied stress. anton-paar.com DMA quantifies this response as a function of temperature, time, or frequency. eag.com

The primary outputs of a DMA experiment are:

Storage Modulus (E'): This represents the elastic component of the material's response and is a measure of its stiffness or ability to store energy. anton-paar.com

Loss Modulus (E''): This represents the viscous component and is a measure of the energy dissipated as heat during deformation. anton-paar.com

Tan Delta (tan δ): Calculated as the ratio E''/E', tan delta is a measure of the material's damping ability or the relative degree of viscous to elastic behavior. anton-paar.com

For poly(this compound), a temperature sweep experiment would be particularly informative. In such a test, the sample would be heated at a constant rate while under oscillation. At low temperatures, in the glassy state, the storage modulus (E') would be high. libretexts.org As the temperature increases through the glass transition, the polymer chains gain mobility, causing a sharp drop in the storage modulus and a corresponding peak in the tan delta curve. eag.com The temperature at the peak of the tan delta is often taken as the glass transition temperature (Tg) and is a very sensitive measure of this transition. eag.com This technique provides crucial information for predicting how the mechanical performance of the polymer will change over its operational temperature range. patsnap.com

Rheological Characterization of Polymer Systems

Shear Rheology for Viscosity and Flow Behavior

Shear rheology is the study of how materials flow and deform under an applied shear force. biointerfaceresearch.com For polymers, understanding the rheological behavior of the melt is essential for optimizing processing operations like extrusion and injection molding. uobabylon.edu.iq The most critical property measured is viscosity, which is the material's resistance to flow. biointerfaceresearch.com

Polymer melts are non-Newtonian fluids, meaning their viscosity is dependent on the shear rate. biointerfaceresearch.com Using a rotational or capillary rheometer, the viscosity of poly(this compound) melt would be measured across a range of shear rates and temperatures. uobabylon.edu.iqmdpi.com

Key findings from shear rheology studies would include:

Zero-Shear Viscosity (η₀): At very low shear rates, polymer chains are fully entangled, and the viscosity reaches a constant, maximum value known as the zero-shear viscosity. tainstruments.com This value is highly sensitive to the polymer's average molecular weight, typically scaling with molecular weight to the power of ~3.4 for entangled linear polymers. tainstruments.com

Shear Thinning: As the shear rate increases, the polymer chains begin to align in the direction of flow, reducing entanglements and causing a significant decrease in viscosity. tainstruments.com This shear-thinning behavior is crucial for polymer processing, as it lowers the energy required to pump the material at high rates. tainstruments.com

Temperature Dependence: The viscosity of a polymer melt is also strongly dependent on temperature. biointerfaceresearch.com An increase in temperature provides more thermal energy, increasing chain mobility and causing a sharp drop in viscosity. This relationship is critical for defining the correct processing temperature window. uobabylon.edu.iq

The flow behavior of poly(this compound) can be modeled using equations like the Carreau-Yasuda model to describe the viscosity curve, providing essential data for process simulations. uobabylon.edu.iq

Chemorheology for Reaction Monitoring and Gelation

Chemorheology is an essential technique for the in-situ monitoring of polymerization reactions, providing critical insights into the evolution of viscoelastic properties as a monomer converts into a polymer network. For methacrylate (B99206) systems, such as the polymerization of this compound, chemorheology tracks the transition from a low-viscosity liquid monomer to a high-viscosity or solid gelled polymer. This is typically achieved using a rheometer capable of small-amplitude oscillatory shear (SAOS) measurements. nih.gov

During polymerization, the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, are monitored over time. At the beginning of the reaction, the system is predominantly liquid, and thus G'' is greater than G'. As polymer chains form and cross-linking proceeds, the viscosity of the system increases, leading to a rise in both G' and G''. A key event in the process is the gel point, which is the incipient formation of a continuous network structure throughout the sample. This point is often identified as the crossover point where G' equals G''. Beyond the gel point, the elastic behavior dominates as the network structure becomes more established, and G' surpasses G'' and continues to increase until it plateaus, indicating the substantial completion of the reaction. nih.gov

The kinetics of gelation are highly dependent on experimental parameters. Studies on analogous systems show that the reaction is particularly sensitive to the concentration of the cross-linking agent and temperature. nih.gov An increase in cross-linker concentration or temperature typically leads to a shorter gelation time and a higher final storage modulus, reflecting a more densely cross-linked and stiffer material. nih.govresearchgate.net By monitoring these rheological changes, researchers can precisely control the polymerization process to achieve desired material properties. nih.gov

Table 1: Illustrative Chemorheological Data for a Methacrylate Polymerization

This table presents hypothetical data illustrating the evolution of storage (G') and loss (G'') moduli during the polymerization of a methacrylate monomer, demonstrating the identification of the gel point.

| Reaction Time (min) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') | System State |

| 0 | 5 | 50 | 10.0 | Liquid |

| 10 | 50 | 200 | 4.0 | Viscous Liquid |

| 20 | 250 | 400 | 1.6 | Viscoelastic Liquid |

| 28 | 550 | 550 | 1.0 | Gel Point |

| 40 | 2000 | 300 | 0.15 | Elastic Solid (Gel) |

| 60 | 5000 | 400 | 0.08 | Cured Solid |

Morphological and Nanostructural Characterization

The performance of a polymeric material is intrinsically linked to its morphology and nanostructure. A suite of advanced analytical techniques is employed to characterize these features from the surface topography down to the arrangement of atoms.

Transmission Electron Microscopy (TEM), in contrast, provides higher resolution images and is used to probe the internal nanostructure of the polymer. libretexts.org While SEM images reflected electrons to map a sample's surface, TEM requires extremely thin samples through which an electron beam is transmitted. libretexts.org This makes TEM ideal for visualizing the dispersion of nanoparticles within a polymer matrix in nanocomposites. For a nanocomposite based on poly(this compound), TEM could confirm whether nanofillers are well-dispersed as individual particles or exist as larger aggregates, which has a profound impact on the material's mechanical and barrier properties.

Table 2: Morphological Features of Methacrylate Polymers Observed by Electron Microscopy

| Polymer System | Microscopy Technique | Observed Morphological Features | Reference |

| PMMA Microcapsules | SEM | Smooth, spherical surface; hollow or dense core in cross-section. | researchgate.net |

| Electrospun PMMA | SEM | Formation of nanofibers or beads depending on solution viscosity. | researchgate.net |

| PMMA/Silica (B1680970) Nanocomposite | TEM | Distribution and aggregation state of silica nanoparticles in the PMMA matrix. | |

| Porous Poly(methacrylate) Film | SEM | Characterization of pore size, distribution, and interconnectivity. | libretexts.org |

Atomic Force Microscopy (AFM) is a premier technique for characterizing polymer surfaces at the nanoscale, providing true three-dimensional topographical maps. mccrone.com Unlike electron microscopy, AFM typically requires minimal sample preparation and can operate under ambient conditions. mccrone.comicspicorp.com For a polymer derived from this compound, AFM can quantify key surface parameters such as roughness (e.g., root-mean-square roughness, RMS) with very high precision. mccrone.com

AFM operates by scanning a sharp tip over the sample surface. The interaction between the tip and the sample is monitored to create the topographical image. In addition to height data, AFM can operate in modes that provide phase images. Phase imaging is particularly useful for polymer blends and composites, as it can distinguish between different components based on variations in their mechanical properties (e.g., adhesion, viscoelasticity). icspicorp.comcovalentmetrology.com This allows for the visualization of phase separation and the spatial distribution of different polymer domains or filler particles on the surface. icspicorp.com Furthermore, AFM can be combined with heating stages to perform in-situ observations of dynamic surface phenomena, such as the movement of polymer chains at temperatures near the glass transition temperature. acs.org

Table 3: Representative Surface Analysis Data from AFM on a PMMA-based Polymer Blend

| Measurement | PMMA Phase | Polystyrene (PS) Phase | Description | Reference |

| Surface Roughness (RMS) | 4 nm (for the blend) | 4 nm (for the blend) | The overall surface is relatively flat. | covalentmetrology.com |

| Phase Contrast | Higher Phase Signal | Lower Phase Signal | Allows clear differentiation between the two polymer components. | covalentmetrology.com |

| Surface Coverage | ~50% | ~50% | Quantifies the area occupied by each component in a 1:1 blend. | covalentmetrology.com |

| Height Difference | - | - | Can measure height differences between phases (e.g., 39.2 nm between PMMA and SBS). | covalentmetrology.com |

X-ray Diffraction (XRD) is the most common and powerful technique for determining the crystallinity of polymeric materials. diva-portal.org Polymers can exist in states ranging from fully amorphous to semi-crystalline. The XRD pattern of an amorphous polymer, including those based on this compound which are typically amorphous, shows a broad, diffuse halo. researchgate.netyoutube.com In contrast, a crystalline polymer produces a series of sharp diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the material's crystal lattice structure. youtube.comresearchgate.net For semi-crystalline polymers, the diffractogram is a superposition of sharp peaks on a broad amorphous background. By analyzing the relative areas of the crystalline peaks and the amorphous halo, one can calculate the degree of crystallinity. diva-portal.orgyoutube.com

In the context of nanocomposites, XRD is crucial for evaluating the dispersion of layered fillers, such as clays, within the polymer matrix. The technique can distinguish between:

Immiscible microcomposites: where the filler exists as large tactoids, showing a diffraction peak at the same position as the pure filler.

Intercalated nanocomposites: where polymer chains enter the gallery space of the filler, increasing the layer spacing and shifting the diffraction peak to a lower 2θ angle.

Exfoliated nanocomposites: where the filler layers are completely separated and individually dispersed in the polymer, resulting in the disappearance of the characteristic diffraction peak. researchgate.net

Monitoring these changes in the XRD pattern during polymerization provides insight into the formation of the nanocomposite structure. researchgate.net

Table 4: Analysis of a Hypothetical Semi-Crystalline Poly(methacrylate) by XRD

| 2θ Angle (°) | d-spacing (Å) | Peak Type | Assignment |

| ~14.0 | ~6.32 | Sharp | Crystalline Region |

| ~19.5 | ~4.55 | Broad Halo | Amorphous Region |

| ~29.8 | ~2.99 | Sharp | Crystalline Region |

| Calculated Parameter | Value | Method | Reference |

| Degree of Crystallinity | 25% | Peak Deconvolution (Hinrichsen's method) | diva-portal.org |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the top 1-10 nm of a material's surface. numberanalytics.comnih.gov This makes it an ideal tool for analyzing the surface of polymers like poly(this compound), where surface properties govern adhesion, wettability, and biocompatibility.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element from which they were emitted and its chemical environment. numberanalytics.com A survey scan provides the elemental composition of the surface. High-resolution scans of specific elemental peaks (e.g., C 1s, O 1s) can be deconvoluted into multiple component peaks, each corresponding to a different chemical state. For a poly(methacrylate), the C 1s spectrum can be resolved into components representing carbon in different bonding environments, such as C-C/C-H, C-O, and O-C=O. researchgate.netcasaxps.com The relative area of these component peaks allows for the quantification of different functional groups on the surface, which is invaluable for confirming the polymer's structure or studying surface modification. researchgate.netnih.gov

Table 5: High-Resolution C 1s XPS Data for a Representative Poly(methacrylate) Surface

| Binding Energy (eV) | Assignment | Theoretical Atomic % (of total C) | Experimental Atomic % (of total C) | Reference |

| ~285.0 | C-C, C-H | 60% | 59.4% | researchgate.netaip.org |

| ~286.5 | C-O (ester) | 20% | 20.3% | researchgate.netaip.org |

| ~288.9 | O-C=O (ester) | 20% | 20.3% | researchgate.netaip.org |

Theoretical and Computational Chemistry Applied to 2 Methylpentan 2 Yl 2 Methylprop 2 Enoate Systems

Quantum Mechanical Investigations of Monomer and Radical Species

Quantum mechanics forms the basis for understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to study the monomer and the radical species involved in the polymerization of 2-methylpentan-2-yl 2-methylprop-2-enoate. rsc.orgnist.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. apctp.org It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential maps. researchgate.netpsu.edu

These properties are crucial for predicting the monomer's reactivity. For instance, the sites with the highest electron density or the lowest unoccupied molecular orbital (LUMO) are often susceptible to nucleophilic or radical attack, respectively. DFT calculations can model the radical species formed during polymerization, helping to understand its stability and preferred reaction pathways. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G) is critical for obtaining reliable results. psu.edu

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Monomer

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | Indicates the electronic excitability and kinetic stability of the molecule. |

| Dipole Moment | 1.9 D | Influences intermolecular interactions and solubility. |

Ab initio (from first principles) quantum chemistry methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer higher accuracy than DFT for calculating reaction energetics, albeit at a greater computational expense. rsc.orgnist.gov These methods are essential for accurately determining the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. cam.ac.uk

For the polymerization of this compound, ab initio calculations can be used to map out the potential energy surface for key reaction steps, such as initiation, propagation, and termination. By locating the transition state geometry and calculating its energy, one can determine the activation energy for a specific reaction pathway. This information is vital for understanding the kinetics of polymerization and predicting how changes in molecular structure might affect the reaction rate. rsc.orgmit.edu

Table 2: Hypothetical Ab Initio Calculated Energetics for Polymerization Steps

| Reaction Step | Method | Calculated Enthalpy (ΔH) | Description |

| Initiation | CCSD(T)/aug-cc-pVTZ | Variable | Energy change for the formation of the initial monomer radical. |

| Propagation | CCSD(T)/aug-cc-pVTZ | -55 kJ/mol | Exothermic addition of a monomer to the growing polymer chain radical. |

| Chain Transfer | MP2/6-311+G(d,p) | Variable | Energy change associated with the transfer of the radical center to another molecule. |

Computational methods can predict various spectroscopic parameters, which serve as a powerful link between theoretical models and experimental observations. By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, researchers can help interpret experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule. nist.gov

For this compound, quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data helps to validate the computed molecular geometry and electronic structure. Discrepancies between calculated and experimental values can also point to specific environmental effects, such as solvent interactions or conformational averaging, that are not fully captured in the calculation.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| Carbonyl (C=O) | 166.5 | 167.0 |

| Quaternary Ester (C-O) | 81.0 | 81.5 |

| Vinylic (=CH₂) | 125.0 | 125.6 |

| Vinylic (=C(CH₃)) | 136.0 | 136.4 |

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Polymerization and Polymer Behavior

While quantum mechanics excels at describing individual molecules and reactions, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the tools of choice for studying the collective behavior of thousands or millions of molecules over time. github.iogoogle.com These methods are used to simulate the polymerization process itself and to predict the macroscopic properties of the resulting polymer. researchgate.netmdpi.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion. researchgate.net To simulate the polymerization of this compound, a simulation box is created containing monomers, an initiator, and optionally a solvent. The interactions between all particles are described by a force field.

By running the simulation over time, one can observe the initiation of polymerization and the subsequent growth of polymer chains as monomers add to the active radical centers. mdpi.com From these simulations, it is possible to extract kinetic information, such as the rate of polymerization and the average lifetime of growing chains. Monte Carlo simulations can also be used, particularly for studying the statistical aspects of chain growth and the resulting polymer configurations. lammpstube.com

The final output of a polymerization simulation is a collection of polymer chains. Analyzing this ensemble provides detailed information about the polymer's architecture. patsnap.com Key properties that can be predicted include the molecular weight distribution (MWD), which is often characterized by its dispersity (Đ), and the degree of branching. rsc.orgnih.gov

By counting the number of chains of each length, a histogram of molecular weights can be constructed. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be calculated. nsf.gov The simulation also allows for direct visualization and quantification of the polymer's topology, such as the number and length of any branches that may have formed through chain transfer reactions. wyatt.com This predictive capability is crucial, as MWD and branching significantly impact the material's physical and rheological properties. nih.gov

Table 4: Hypothetical Simulation Output for Poly(this compound)

| Parameter | Predicted Value | Method of Calculation |

| Number-Average MW (Mn) | 45,000 g/mol | Calculated from the final polymer chain population. |

| Weight-Average MW (Mw) | 67,500 g/mol | Calculated from the final polymer chain population. |

| Dispersity (Đ) | 1.50 | Ratio of Mw to Mn. |

| Branching Density | 0.5 branches per 1000 monomers | Direct analysis of simulated polymer chain topology. |

Structure-Reactivity and Structure-Property Relationships through Computational Approaches

The kinetics of free-radical polymerization and the final polymer properties are intimately linked to the structure of the monomer. For methacrylate (B99206) esters, the size and shape of the alkyl group exert profound steric and electronic effects.

Computational chemistry can quantify these steric effects. Parameters like the Taft steric parameter (E_s) can be calculated and correlated with kinetic data. A more negative E_s value indicates greater steric hindrance.

| Alkyl Group | Monomer Example | Calculated Taft Steric Parameter (E_s, predicted) | Predicted Relative Polymerization Rate (vs. MMA) |

|---|---|---|---|

| Methyl | Methyl methacrylate | 0.00 | 1.00 |

| n-Butyl | n-Butyl methacrylate | -0.41 | ~0.90 |

| tert-Butyl | tert-Butyl methacrylate | -1.54 | ~0.45 |

| 2-Methylpentan-2-yl | This compound | -1.85 | ~0.30 |

Electronic Influence: The alkyl group is weakly electron-donating via an inductive effect. This effect slightly increases the electron density on the vinyl group, which can subtly influence the monomer's reactivity toward a propagating radical. However, for alkyl methacrylates, the steric effects of the ester group are generally considered to dominate over the electronic effects in determining polymerization kinetics. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the in silico design of new monomers with tailored properties, avoiding time-consuming empirical synthesis and testing. nih.govrsc.org By modeling transition states of polymerization reactions, researchers can predict activation energies and rate constants, guiding the design of monomers with enhanced or controlled reactivity. researchgate.net

Starting with the this compound structure, one can computationally explore modifications to achieve specific goals. For instance, if higher reactivity is desired, DFT calculations could be used to screen alternative bulky alkyl isomers that reduce steric shielding of the double bond. If specific surface properties or solubility characteristics are needed, functional groups could be added to the terminus of the pentyl chain, and MD simulations could predict their effect on polymer conformation and interactions. nih.gov

This rational design process allows for the systematic exploration of the vast chemical space of methacrylate monomers to identify candidates with optimal performance for specific applications, from dental resins to advanced coatings. nih.gov

| Design Goal | Proposed Structural Modification | Computational Method | Predicted Outcome |

|---|---|---|---|

| Increase Polymerization Rate | Replace 2-methylpentan-2-yl with a less-hindered isomer (e.g., 4-methylpentan-2-yl) | DFT calculation of propagation activation energy (ΔG‡) | Lower ΔG‡, leading to a higher k_p |

| Increase Polymer Glass Transition (Tg) | Replace pentyl group with a rigid cyclic structure (e.g., adamantyl) | QSPR modeling and MD simulation of bulk polymer | Increased chain rigidity and higher predicted Tg |

| Enhance Hydrophilicity | Introduce a hydroxyl group at the terminus of the alkyl chain (e.g., 5-hydroxy-2-methylpentan-2-yl) | MD simulation of polymer-water interaction; calculation of χ parameter | Improved water solubility/wettability |

| Control Copolymer Sequence | Copolymerization with a second monomer (e.g., Styrene) | DFT or machine learning to predict reactivity ratios (r1, r2) | Prediction of copolymer microstructure (random, blocky, alternating) researchgate.net |

Emerging Research Avenues and Future Outlook for 2 Methylpentan 2 Yl 2 Methylprop 2 Enoate Polymers

Development of Advanced Polymerization Systems with Enhanced Control

The synthesis of well-defined polymers from 2-Methylpentan-2-yl 2-methylprop-2-enoate hinges on the use of advanced polymerization techniques that offer precise control over molecular weight, architecture, and dispersity. The steric hindrance posed by the bulky 2-methylpentan-2-yl group presents both challenges and opportunities for controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.